molecular formula C12H16O2S B14400141 1,1'-(Thiene-2,5-diyl)di(butan-1-one) CAS No. 89913-86-0

1,1'-(Thiene-2,5-diyl)di(butan-1-one)

Katalognummer: B14400141
CAS-Nummer: 89913-86-0
Molekulargewicht: 224.32 g/mol
InChI-Schlüssel: ZRWASNSSVRIAOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Thiene-2,5-diyl)di(butan-1-one) is an organic compound characterized by the presence of a thiene ring and two butanone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Thiene-2,5-diyl)di(butan-1-one) can be achieved through various synthetic routes. One common method involves the Claisen reaction, where a thiene derivative reacts with butanone under specific conditions. The reaction typically requires a base catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Thiene-2,5-diyl)di(butan-1-one) may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The product is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(Thiene-2,5-diyl)di(butan-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The thiene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiene derivatives .

Wissenschaftliche Forschungsanwendungen

1,1’-(Thiene-2,5-diyl)di(butan-1-one) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,1’-(Thiene-2,5-diyl)di(butan-1-one) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-(Thiene-2,5-diyl)di(butan-1-one) is unique due to its specific combination of a thiene ring and butanone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

89913-86-0

Molekularformel

C12H16O2S

Molekulargewicht

224.32 g/mol

IUPAC-Name

1-(5-butanoylthiophen-2-yl)butan-1-one

InChI

InChI=1S/C12H16O2S/c1-3-5-9(13)11-7-8-12(15-11)10(14)6-4-2/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

ZRWASNSSVRIAOG-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1=CC=C(S1)C(=O)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.